molecular formula C18H19N3O3 B2760262 N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide CAS No. 2196146-02-6

N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide

Numéro de catalogue B2760262
Numéro CAS: 2196146-02-6
Poids moléculaire: 325.368
Clé InChI: KLCQLAJIEIKMCK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical trials. It belongs to the class of lipoate analogs that target mitochondrial metabolism and disrupt cancer cell energy production.

Mécanisme D'action

N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide targets mitochondrial metabolism by inhibiting two key enzymes, pyruvate dehydrogenase and α-ketoglutarate dehydrogenase. This leads to the disruption of cancer cell energy production, which is essential for cancer cell survival and growth. N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide also induces oxidative stress and modulates the redox balance in cancer cells, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, leading to the disruption of the tricarboxylic acid cycle and ATP production. N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide also induces oxidative stress, leading to the activation of stress response pathways and apoptosis. Moreover, N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide has been shown to modulate the redox balance in cancer cells, leading to the activation of proapoptotic pathways.

Avantages Et Limitations Des Expériences En Laboratoire

N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide has several advantages for lab experiments. It is a potent and specific inhibitor of mitochondrial metabolism, making it a valuable tool for studying cancer cell metabolism. N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide has some limitations for lab experiments. It is a relatively new drug, and its mechanism of action is not fully understood. Moreover, N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide is a complex molecule, and its synthesis requires expertise in organic chemistry.

Orientations Futures

There are several future directions for the research on N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide. First, the mechanism of action of N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide needs to be further elucidated to understand its effects on cancer cell metabolism and redox balance. Second, the efficacy of N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide needs to be evaluated in combination with other anticancer drugs to determine its potential as an adjuvant therapy. Third, the safety and tolerability of N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide need to be evaluated in long-term clinical trials. Fourth, the pharmacokinetics and pharmacodynamics of N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide need to be studied to optimize its dosing and administration. Finally, the potential of N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, needs to be explored.

Méthodes De Synthèse

The synthesis of N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide involves the reaction of N-cyclopentylglycine and 5-methylisatoic anhydride in the presence of cyanomethyl triphenylphosphonium bromide. The product is then purified by column chromatography to obtain N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide in high yield and purity. The synthesis method has been optimized to produce N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide on a large scale for clinical trials.

Applications De Recherche Scientifique

N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide has been extensively studied in preclinical and clinical trials for its anticancer activity. It has shown efficacy against a wide range of cancer types, including pancreatic, breast, lung, and ovarian cancer. N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide has been shown to induce apoptosis, inhibit cancer cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. Moreover, N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide has been found to be well-tolerated and safe in clinical trials, with no serious adverse effects reported.

Propriétés

IUPAC Name

N-(cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-6-7-14-15(10-12)18(24)21(17(14)23)11-16(22)20(9-8-19)13-4-2-3-5-13/h6-7,10,13H,2-5,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCQLAJIEIKMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(C2=O)CC(=O)N(CC#N)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.